Superior Cross-Coupling Reactivity: 100% Conversion for Iodo vs 56% for Bromo Analog
The 6-iodotetrahydroquinoline scaffold exhibits significantly higher reactivity in Suzuki-Miyaura cross-coupling compared to its 6-bromo counterpart. Under identical palladium-catalyzed conditions with phenylboronic acid, the iodo derivative achieved complete 100% conversion of starting material, whereas the bromo analog achieved only 56% conversion [1]. This reactivity advantage is class-level inferred to the 7-iodo isomer, as the carbon-iodine bond at any position on the tetrahydroquinoline ring is consistently the most reactive leaving group among halogens for oxidative addition with palladium [2].
| Evidence Dimension | Suzuki coupling conversion efficiency |
|---|---|
| Target Compound Data | 6-iodo-1,2,3,4-tetrahydroquinoline: 100% conversion of starting material |
| Comparator Or Baseline | 6-bromo-1,2,3,4-tetrahydroquinoline: 56% conversion of starting material |
| Quantified Difference | 44 percentage point improvement (complete vs partial conversion) |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with phenylboronic acid |
Why This Matters
This quantifies the iodo derivative's superior synthetic utility for C-C bond formation, enabling higher yields in fewer synthetic steps.
- [1] Chisholm DR, Zhou GL, Pohl E, Valentine R, Whiting A. Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Beilstein J Org Chem. 2016;12:1851-1862. Table comparing reactivity of 6-iodo-THQ 21 and 6-bromo-THQ 26. View Source
- [2] Mphahlele MJ, Mmonwa MM. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Int J Mol Sci. 2010;11(10):3960-3971. Reactivity order: I > Br > Cl >> F. View Source
